Cas no 537018-04-5 (1-(3-methylbenzyl)-1H-benzo[d]imidazole)

1-(3-Methylbenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by the substitution of a 3-methylbenzyl group at the 1-position of the benzimidazole core. This structural modification enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, where benzimidazole scaffolds are valued for their bioactivity. The compound exhibits stability under standard conditions and demonstrates compatibility with further functionalization, making it suitable for diverse chemical applications. Its well-defined molecular structure allows for precise reactivity in heterocyclic chemistry, particularly in the development of inhibitors or ligands. The presence of the methylbenzyl group may influence solubility and binding properties, offering tailored utility in medicinal chemistry research.
1-(3-methylbenzyl)-1H-benzo[d]imidazole structure
537018-04-5 structure
Product name:1-(3-methylbenzyl)-1H-benzo[d]imidazole
CAS No:537018-04-5
MF:C15H14N2
MW:222.28
CID:5454663
PubChem ID:886929

1-(3-methylbenzyl)-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylbenzyl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 1-[(3-methylphenyl)methyl]-
    • 1-(3-methylphenyl)methyl-1H-1,3-benzodiazole
    • MLS000535007
    • HMS2332A06
    • SCHEMBL14817163
    • CHEBI:115498
    • 1-(3-Methyl-benzyl)-1H-benzoimidazole
    • IFLab1_005093
    • F1221-0022
    • 537018-04-5
    • SR-01000252871-1
    • 1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
    • SR-01000252871
    • CHEMBL1450329
    • STL290623
    • HMS1426H11
    • Z54664766
    • AKOS000587141
    • SMR000142443
    • 1-(3-methylbenzyl)benzimidazole
    • 1-[(3-methylphenyl)methyl]benzimidazole
    • BDBM50335362
    • 1-(3-methylbenzyl)-1H-benzimidazole
    • EN300-13909603
    • Q27197351
    • Inchi: 1S/C15H14N2/c1-12-5-4-6-13(9-12)10-17-11-16-14-7-2-3-8-15(14)17/h2-9,11H,10H2,1H3
    • InChI Key: CLVZYYZRLSFTTE-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC(C)=C2)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 222.115698455g/mol
  • Monoisotopic Mass: 222.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.8Ų

1-(3-methylbenzyl)-1H-benzo[d]imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1221-0022-4mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1221-0022-10μmol
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1221-0022-1mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1221-0022-2μmol
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1221-0022-3mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90%+
3mg
$63.0 2023-07-28
Enamine
EBC-06084-40mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90.0%
40mg
$2112.0 2023-09-30
Enamine
EBC-06084-20mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90.0%
20mg
$1088.0 2023-09-30
Enamine
EBC-06084-75mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90.0%
75mg
$3840.0 2023-09-30
Enamine
EBC-06084-1mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90.0%
1mg
$160.0 2023-09-30
Enamine
EBC-06084-10mg
1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
537018-04-5 90.0%
10mg
$832.0 2023-09-30

1-(3-methylbenzyl)-1H-benzo[d]imidazole Related Literature

Additional information on 1-(3-methylbenzyl)-1H-benzo[d]imidazole

1-(3-Methylbenzyl)-1H-Benzo[d]Imidazole (CAS No. 537018-04-5): A Comprehensive Overview

1-(3-Methylbenzyl)-1H-Benzo[d]Imidazole, also referred to by its CAS registry number 537018-04-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of imidazole derivatives, which are known for their versatile applications in drug discovery, catalysis, and advanced materials. The structure of 1-(3-methylbenzyl)-1H-benzo[d]imidazole features a fused benzene ring system with an imidazole moiety, making it a unique scaffold for further functionalization and exploration.

The synthesis of 1-(3-methylbenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions, often leveraging the principles of aromatic substitution and condensation chemistry. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing scalability. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the imidazole ring system. These innovations not only improve yield but also pave the way for the incorporation of additional functional groups, thereby expanding the compound's potential applications.

One of the most promising areas of research involving 1-(3-methylbenzyl)-1H-benzo[d]imidazole is its role in drug discovery. The compound's structural features make it an ideal candidate for targeting various biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against cancer cell lines, suggesting its potential as a lead molecule for anticancer drug development. Furthermore, its ability to modulate key enzymes involved in inflammatory processes highlights its potential as an anti-inflammatory agent.

In addition to its therapeutic applications, 1-(3-methylbenzyl)-1H-benzo[d]imidazole has shown promise in materials science. Its aromaticity and heterocyclic structure make it a suitable candidate for applications in organic electronics, such as in the development of novel semiconductors and light-emitting materials. Researchers have investigated its electronic properties using advanced computational techniques, revealing its potential as a building block for organic photovoltaic devices. These findings underscore the compound's versatility across diverse scientific disciplines.

Recent advancements in green chemistry have also influenced the synthesis and application of 1-(3-methylbenzyl)-1H-benzo[d]imidazole. Scientists are increasingly adopting environmentally friendly methodologies to minimize waste and reduce energy consumption during its production. For example, solvent-free reaction conditions and biodegradable catalysts are being explored to enhance the sustainability of this compound's synthesis. Such approaches align with global efforts to promote eco-friendly practices in chemical manufacturing.

The structural versatility of 1-(3-methylbenzyl)-1H-benzo[d]imidazole allows for extensive functionalization, enabling researchers to tailor its properties for specific applications. By introducing substituents at strategic positions on the benzene or imidazole rings, scientists can modulate its reactivity, solubility, and bioavailability. This adaptability has led to numerous derivatives being synthesized and tested for their biological and chemical properties.

Looking ahead, ongoing research is focused on elucidating the mechanisms underlying the biological activities of 1-(3-methylbenzyl)-1H-benzo[d]imidazole. Understanding how this compound interacts with cellular targets at a molecular level is crucial for optimizing its therapeutic potential. Advanced imaging techniques and computational modeling are being employed to provide insights into these interactions, offering new avenues for drug design and optimization.

In conclusion, 1-(3-methylbenzyl)-1H-benzo[d]imidazole (CAS No. 537018-04-5) stands out as a multifaceted compound with significant implications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in drug discovery, materials science, and sustainable chemistry. As research continues to unfold, this compound is expected to contribute even more significantly to scientific progress and innovation.

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